molecular formula C20H18N4O3 B11698054 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B11698054
M. Wt: 362.4 g/mol
InChI Key: OXDMIFWAZQTDLC-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound that features both benzimidazole and isoindole moieties. These structures are known for their significant biological and chemical properties, making the compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and isoindole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acids, bases, and solvents like methanol and dichloromethane. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The isoindole moiety may also contribute to the compound’s overall activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like omeprazole, thiabendazole, and albendazole share the benzimidazole moiety and exhibit similar biological activities.

    Isoindole derivatives: Compounds containing the isoindole structure, such as phthalimide derivatives, may have comparable chemical properties.

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unique due to the combination of both benzimidazole and isoindole moieties in a single molecule. This structural feature may enhance its biological activity and provide a broader range of applications compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-dioxoisoindol-2-yl)propanamide

InChI

InChI=1S/C20H18N4O3/c25-18(21-11-9-17-22-15-7-3-4-8-16(15)23-17)10-12-24-19(26)13-5-1-2-6-14(13)20(24)27/h1-8H,9-12H2,(H,21,25)(H,22,23)

InChI Key

OXDMIFWAZQTDLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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